molecular formula C12H14F3NO3S2 B7189277 5-methyl-N-(2,2,2-trifluoroethylsulfonyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

5-methyl-N-(2,2,2-trifluoroethylsulfonyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No.: B7189277
M. Wt: 341.4 g/mol
InChI Key: HXEYRBQBJGIUGN-UHFFFAOYSA-N
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Description

5-methyl-N-(2,2,2-trifluoroethylsulfonyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a trifluoroethylsulfonyl group and a carboxamide group attached to a tetrahydrobenzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2,2,2-trifluoroethylsulfonyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydrobenzothiophene core, followed by the introduction of the trifluoroethylsulfonyl group and the carboxamide group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2,2,2-trifluoroethylsulfonyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The trifluoroethylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different amine derivatives. Substitution reactions can lead to a wide range of functionalized benzothiophene derivatives.

Scientific Research Applications

5-methyl-N-(2,2,2-trifluoroethylsulfonyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-methyl-N-(2,2,2-trifluoroethylsulfonyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethylsulfonyl group may play a crucial role in binding to these targets, while the benzothiophene core provides structural stability. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine
  • 2-Fluoro-5-methyl-N-(2,2,2-trifluoroethyl)aniline

Uniqueness

Compared to similar compounds, 5-methyl-N-(2,2,2-trifluoroethylsulfonyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is unique due to the presence of both the trifluoroethylsulfonyl group and the tetrahydrobenzothiophene core. This combination of functional groups and structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-methyl-N-(2,2,2-trifluoroethylsulfonyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO3S2/c1-7-2-3-9-8(4-7)5-10(20-9)11(17)16-21(18,19)6-12(13,14)15/h5,7H,2-4,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEYRBQBJGIUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C=C(S2)C(=O)NS(=O)(=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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